molecular formula C16H16N2O2 B2590780 methyl (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxylate CAS No. 273216-72-1

methyl (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxylate

Cat. No. B2590780
M. Wt: 268.316
InChI Key: RLCCCWBOFQKEAA-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Hydrazine Derivatives in Antitubercular Activity

Research into hydrazine derivatives, such as 2-isonicotinoylhydrazinecarboxamide, has demonstrated significant potential in the development of new antitubercular compounds. These derivatives have been evaluated for their in vitro anti-TB activity against various Mycobacterium species, including M. tuberculosis and INH-resistant non-tuberculous mycobacteria. The modification of isoniazid (INH) structure with N-substituted derivatives showed comparable or even enhanced efficacy against these pathogens, suggesting a promising avenue for the design of new anti-TB drugs (Asif, 2014).

Applications in Optoelectronic Materials

Another significant application of hydrazine derivatives lies in the synthesis of optoelectronic materials. Functionalized quinazolines and pyrimidines, which can be derived from hydrazine compounds, have been highlighted for their luminescent properties and potential uses in electronic devices, light-emitting diodes (LEDs), and photovoltaic cells. The incorporation of such derivatives into π-extended conjugated systems has been found to be valuable for creating novel materials with desirable electroluminescent properties (Lipunova et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on how to handle and store the compound safely.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas of study that have not yet been explored.


properties

IUPAC Name

methyl N-[(E)-1-(4-phenylphenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCCCWBOFQKEAA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-{[1,1'-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.